molecular formula C26H25NO3S B383223 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine CAS No. 385786-39-0

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

Cat. No. B383223
M. Wt: 431.5g/mol
InChI Key: DAJBAAQACVTYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine, also known as TBN or TBN-9, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. TBN-9 is a member of the benzothiazepine family of compounds, which have been shown to have a wide range of biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine can be achieved through a multi-step reaction pathway.

Starting Materials
3,4,5-Trimethoxybenzaldehyde, 2-Aminobenzothiazole, 1,2,3,4-Tetrahydronaphthalene, Acetic anhydride, Sodium acetate, Hydrochloric acid, Sodium hydroxide, Ethanol, Diethyl ether, Chloroform, Petroleum ethe

Reaction
Step 1: Synthesis of 7-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydrobenzo[e][1,4]diazepine, a. 3,4,5-Trimethoxybenzaldehyde and 2-Aminobenzothiazole are reacted in ethanol under reflux with stirring to form 7-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydrobenzo[e][1,4]diazepine., b. The resulting product is filtered and washed with diethyl ether to obtain a yellow solid., Step 2: Synthesis of 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphthalene, a. 1,2,3,4-Tetrahydronaphthalene and the product obtained from Step 1 are reacted in chloroform with a catalytic amount of acetic anhydride and sodium acetate under reflux with stirring to form 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphthalene., b. The resulting product is filtered and washed with petroleum ether to obtain a white solid., Step 3: Synthesis of 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine, a. The product obtained from Step 2 is dissolved in ethanol and hydrochloric acid is added dropwise to the solution under stirring., b. Sodium hydroxide is added dropwise to the solution until the pH reaches 9-10., c. The resulting product is filtered and washed with diethyl ether to obtain a yellow solid., d. The product is recrystallized from ethanol to obtain the final product.

Mechanism Of Action

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9 acts as a competitive inhibitor of VMAT2, binding to the transporter and preventing the uptake of neurotransmitters into vesicles. This leads to an increase in extracellular levels of neurotransmitters, which can activate or inhibit postsynaptic receptors. 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9 has been shown to selectively target VMAT2, with little to no effect on other transporters or receptors.

Biochemical And Physiological Effects

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9 has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been found to increase dopamine and serotonin levels in the brain, leading to changes in behavior and mood. 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9 has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9 has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages And Limitations For Lab Experiments

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9 has several advantages for use in lab experiments. It is a potent and selective inhibitor of VMAT2, making it a valuable tool for studying the role of neurotransmitters in various physiological processes. Additionally, 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9 has been optimized for high yields and purity, making it a reliable compound for scientific research. However, there are also limitations to the use of 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9. It is a synthetic compound, which may limit its relevance to natural biological systems. Additionally, the effects of 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9 may vary depending on the species or cell type being studied.

Future Directions

There are several future directions for research on 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders. 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9 has been shown to increase dopamine and serotonin levels in the brain, which may be beneficial for treating conditions such as depression and Parkinson's disease. Additionally, 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9's anti-inflammatory properties make it a potential candidate for treating inflammatory diseases. Another area of interest is the development of new compounds based on the structure of 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9. By modifying the structure of 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9, researchers may be able to create compounds with improved selectivity or potency for VMAT2 inhibition. Finally, future research may focus on the effects of 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9 on other neurotransmitter systems, such as the glutamatergic or GABAergic systems. By studying the effects of 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9 on these systems, researchers may gain a better understanding of its mechanism of action and potential therapeutic applications.

Scientific Research Applications

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging of neurotransmitters into vesicles. By inhibiting VMAT2, 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9 can modulate the release of neurotransmitters, leading to changes in neuronal activity. This makes 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine-9 a valuable tool for studying the role of neurotransmitters in various physiological processes.

properties

IUPAC Name

7-(3,4,5-trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3S/c1-28-21-14-17(15-22(29-2)25(21)30-3)26-19-13-12-16-8-4-5-9-18(16)24(19)27-20-10-6-7-11-23(20)31-26/h4-11,14-15,19,26H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJBAAQACVTYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3CCC4=CC=CC=C4C3=NC5=CC=CC=C5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.